molecular formula C10H12F2N2O B1427075 2,5-Difluoro-4-morpholin-4-ylaniline CAS No. 1238704-91-0

2,5-Difluoro-4-morpholin-4-ylaniline

Cat. No. B1427075
M. Wt: 214.21 g/mol
InChI Key: OKJDTKMYLKMVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular weight of 2,5-Difluoro-4-morpholin-4-ylaniline is 214.21 . Its IUPAC name is 2,5-difluoro-4-morpholinoaniline and its Inchi Code is 1S/C10H12F2N2O/c11-7-6-10(8(12)5-9(7)13)14-1-3-15-4-2-14/h5-6H,1-4,13H2 .


Physical And Chemical Properties Analysis

2,5-Difluoro-4-morpholin-4-ylaniline is a powder at room temperature .

Scientific Research Applications

  • Chemical and Pharmacological Interest in Morpholine Derivatives : Morpholine derivatives have been explored for their diverse pharmacological activities. Scientists have been interested in designing and synthesizing novel morpholine derivatives due to their potent pharmacophoric activities, which include acting as intermediates in the synthesis of pharmacologically active compounds. Such activities suggest the utility of 2,5-Difluoro-4-morpholin-4-ylaniline in similar contexts, potentially contributing to the development of new therapeutic agents (M. Asif & M. Imran, 2019).

  • Analytical and Detection Methods : While not directly related to 2,5-Difluoro-4-morpholin-4-ylaniline, the review on analytical methods used in determining antioxidant activity highlights the importance of developing sensitive and specific detection methods for various compounds, including potentially for 2,5-Difluoro-4-morpholin-4-ylaniline. Such methods are crucial for understanding the compound's roles and effects in biological systems (I. Munteanu & C. Apetrei, 2021).

  • Synthetic Approaches and Pharmaceutical Applications : The exploration of synthetic approaches for piperazine and morpholine analogues underscores the ongoing interest in utilizing these scaffolds for pharmaceutical applications. This includes the development of novel methods for their synthesis, which could be applicable to the synthesis and application of 2,5-Difluoro-4-morpholin-4-ylaniline in pharmaceutical contexts (Al-Ghorbani Mohammed et al., 2015).

  • Inhibition of Gene Function : Studies on morpholino oligos, which inhibit gene function in various model organisms, offer insights into how morpholine derivatives can be utilized in genetic studies and possibly in therapeutic interventions. Although not directly related to 2,5-Difluoro-4-morpholin-4-ylaniline, this indicates the potential for morpholine derivatives in modulating gene expression for research and therapeutic purposes (J. Heasman, 2002).

Safety And Hazards

The safety information for 2,5-Difluoro-4-morpholin-4-ylaniline includes several hazard statements: H302, H312, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2,5-difluoro-4-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c11-7-6-10(8(12)5-9(7)13)14-1-3-15-4-2-14/h5-6H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJDTKMYLKMVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C(=C2)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-morpholin-4-ylaniline

CAS RN

1238704-91-0
Record name 2,5-difluoro-4-(morpholin-4-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-(2,5-difluoro-4-nitrophenyl)morpholine (11 g, 44 mmol) and 10% Pd—C (50% wet, 1.1 g) in EtOH (150 mL) was hydrogenated for 5 h at room temperature. The reaction mixture was filtered by celite, and the filtrate was concentrated under reduced pressure. The residue was recrystallized from iPr2O/AcOEt to give the title compound (8.6 g, 91% yield) as a pale red powder: NMR (300 MHz, DMSO-d6): δ ppm 2.66-2.95 (4H, m), 3.56-3.83 (4H, m), 5.00 (2H, s), 6.55 (1H, dd, J=13.8, 8.5 Hz), 6.77 (1H, dd, J=12.8, 8.3 Hz). LC-MS (ESI) m/z 215 [M+H]+.
Name
4-(2,5-difluoro-4-nitrophenyl)morpholine
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluoro-4-morpholin-4-ylaniline
Reactant of Route 2
Reactant of Route 2
2,5-Difluoro-4-morpholin-4-ylaniline
Reactant of Route 3
Reactant of Route 3
2,5-Difluoro-4-morpholin-4-ylaniline
Reactant of Route 4
Reactant of Route 4
2,5-Difluoro-4-morpholin-4-ylaniline
Reactant of Route 5
Reactant of Route 5
2,5-Difluoro-4-morpholin-4-ylaniline
Reactant of Route 6
Reactant of Route 6
2,5-Difluoro-4-morpholin-4-ylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.